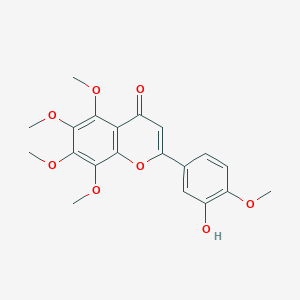

3'-Demethylnobiletin

Vue d'ensemble

Description

La 3’-Déméthylnobilétine est un dérivé de la nobilétine, un polyméthoxyflavonoïde présent dans les agrumes. Ce composé est connu pour ses divers effets pharmacologiques, notamment ses propriétés anticancéreuses, anti-inflammatoires et antioxydantes . Elle est l'un des principaux métabolites de la nobilétine et a été étudiée pour ses applications thérapeutiques potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3’-Déméthylnobilétine implique généralement la déméthylation de la nobilétine. Ceci peut être réalisé par diverses réactions chimiques, y compris l'utilisation de réactifs tels que le tribromure de bore (BBr3) ou le chlorure d'aluminium (AlCl3) dans des conditions contrôlées . Les conditions de réaction exigent souvent des solvants anhydres et des basses températures pour éviter les réactions secondaires et garantir un rendement élevé.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la 3’-Déméthylnobilétine ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que l'extraction, la purification et la cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

La 3’-Déméthylnobilétine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2).

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Les réactions de substitution impliquent souvent des nucléophiles ou des électrophiles dans des conditions spécifiques.

Réactifs et conditions communs

Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou neutre.

Réduction : Borohydrure de sodium (NaBH4) dans le méthanol ou l'éthanol.

Substitution : Agents halogénants tels que le brome (Br2) ou le chlore (Cl2) en présence d'un catalyseur.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

Chimie : Utilisé comme précurseur dans la synthèse d'autres composés bioactifs.

Biologie : Étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Enquête sur ses propriétés anticancéreuses, anti-inflammatoires et neuroprotectrices.

Industrie : Utilisation potentielle dans le développement de produits pharmaceutiques et nutraceutiques

Mécanisme d'action

Le mécanisme d'action de la 3’-Déméthylnobilétine implique la modulation de diverses cibles moléculaires et voies. Il a été démontré qu'il régule l'activité de protéines telles que Src, FAK et STAT3, qui sont impliquées dans la prolifération cellulaire, l'apoptose et l'angiogenèse . De plus, il peut activer les adipocytes bruns et induire la thermogenèse par stimulation β-adrénergique.

Applications De Recherche Scientifique

Chemical Properties and Metabolism

3'-DN is one of the major metabolites of nobiletin. Its chemical structure allows it to exhibit significant biological activities, which are attributed to its ability to modulate various signaling pathways in the body. Research has shown that 3'-DN and its related metabolites possess enhanced bioactivity compared to their parent compound, nobiletin.

Anti-Cancer Applications

Numerous studies have demonstrated the anti-cancer potential of 3'-DN:

- Lung Cancer Inhibition : A study investigated the effects of nobiletin and its metabolites, including 3'-DN, on lung tumorigenesis in mice. The results indicated that oral administration of nobiletin significantly reduced tumor volume and cell proliferation in NNK-treated mice. Notably, metabolites M2 (4'-demethylnobiletin) and M3 (3',4'-didemethylnobiletin) exhibited stronger growth inhibition on human non-small cell lung cancer cells than nobiletin itself, highlighting the potential of 3'-DN in cancer therapy .

- Colon Cancer Effects : Research on the biotransformation of 5-demethylnobiletin (5-DN) indicated that its metabolites, including 3'-DN, showed potent inhibitory effects against human colon cancer cells. For instance, cell viability assays revealed that 5-DN metabolites had IC50 values significantly lower than that of 5-DN itself, suggesting a greater efficacy in inhibiting cancer cell growth .

Anti-Inflammatory Properties

3'-DN has been linked to anti-inflammatory actions:

- Mechanisms of Action : Studies have shown that 3'-DN can inhibit nitric oxide production in LPS-induced RAW 264.7 macrophage cells. It also suppresses the expression of pro-inflammatory markers such as iNOS and COX-2 while enhancing HO-1 gene expression, indicating its potential as an anti-inflammatory agent .

- Skin Health : In a mouse model for dry skin conditions, both nobiletin and its metabolite 4'-demethyl nobiletin were found to alleviate symptoms like scaling and deep wrinkles. This suggests that derivatives like 3'-DN may have applications in dermatological treatments for inflammatory skin conditions .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of 3'-DN:

- Cerebral Ischemia-Reperfusion Injury : Research indicates that demethylnobiletin can ameliorate injury caused by cerebral ischemia-reperfusion through modulation of the Nrf2/HO-1 signaling pathway. This suggests a protective effect against oxidative stress and apoptosis in neuronal cells .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 3’-Demethylnobiletin involves the modulation of various molecular targets and pathways. It has been shown to regulate the activity of proteins such as Src, FAK, and STAT3, which are involved in cell proliferation, apoptosis, and angiogenesis . Additionally, it can activate brown adipocytes and induce thermogenesis through β-adrenergic stimulation.

Comparaison Avec Des Composés Similaires

La 3’-Déméthylnobilétine est unique par rapport à d'autres composés similaires en raison de son profil pharmacologique et de sa structure moléculaire spécifiques. Des composés similaires comprennent :

4’-Déméthylnobilétine : Un autre métabolite de la nobilétine avec des activités biologiques similaires mais distinctes.

3’,4’-Didéméthylnobilétine : Un dérivé aux propriétés anticancéreuses améliorées.

5-Déméthylnobilétine : Connu pour ses effets anti-inflammatoires et anticancéreux.

Ces composés présentent des similitudes structurelles mais diffèrent dans leurs activités biologiques spécifiques et leur potentiel thérapeutique.

Activité Biologique

3'-Demethylnobiletin (M1) is a metabolite of nobiletin, a polymethoxyflavone predominantly found in citrus fruits. Nobiletin and its metabolites have garnered attention for their potential health benefits, particularly in cancer prevention and neuroprotection. This article focuses on the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.

This compound is formed through the metabolic transformation of nobiletin. Its chemical structure allows it to interact with various biological pathways, contributing to its pharmacological effects. Studies have shown that nobiletin undergoes extensive metabolism in vivo, resulting in several metabolites, including this compound, which are believed to possess distinct biological activities .

Anticancer Effects

Research indicates that this compound exhibits significant anticancer properties. In a study involving human non-small cell lung cancer (NSCLC) cells, this compound demonstrated dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis and cell cycle arrest through modulation of key proteins associated with cell growth and death, such as p21 and Bax .

Table 1: IC50 Values of Nobiletin and Its Metabolites in NSCLC Cells

| Compound | H460 IC50 (µM) | H1299 IC50 (µM) |

|---|---|---|

| Nobiletin | 78.44 | 54.33 |

| This compound (M1) | 73.69 | Not significant |

| 4'-Demethylnobiletin (M2) | 25.00 | Not significant |

| 3',4'-Didemethylnobiletin (M3) | 50.00 | Not significant |

The results indicate that while nobiletin itself has notable effects, its metabolites, particularly M2 and M3, exhibit stronger inhibitory actions compared to M1 .

Case Studies

Several case studies have highlighted the therapeutic potential of nobiletin and its metabolites in various health contexts:

- Lung Cancer Prevention : In a murine model treated with a carcinogen, dietary intake of nobiletin significantly reduced lung tumor formation. The metabolites were observed to enhance this effect by promoting apoptotic pathways in cancer cells .

- Neurodegenerative Disease Models : In animal models of stroke and AD, nobiletin administration improved cognitive function and reduced neuronal damage by modulating inflammatory responses . While direct evidence for M1 is sparse, these findings underscore the potential relevance of its biological activity.

Propriétés

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O8/c1-23-13-7-6-10(8-11(13)21)14-9-12(22)15-16(24-2)18(25-3)20(27-5)19(26-4)17(15)28-14/h6-9,21H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYYZBJXMSDKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150057 | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

112448-39-2 | |

| Record name | 3′-Hydroxy-4′,5,6,7,8-pentamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112448-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Demethylnobiletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112448392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3-hydroxy-4-methoxyphenyl)-5,6,7,8-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-DEMETHYLNOBILETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96E9T839AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

139 - 140 °C | |

| Record name | 3'-Hydroxy-4',5,6,7,8-pentamethoxyflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029545 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it challenging to differentiate between 3'-Demethylnobiletin and 4'-Demethylnobiletin using standard chromatographic techniques?

A2: Both this compound and 4'-Demethylnobiletin are mono-demethylated forms of nobiletin, differing only in the position of the hydroxyl group on the B-ring of the flavone structure. [] This structural similarity makes their separation challenging using conventional chromatographic methods like normal phase silica gel chromatography or C18 reverse-phase chromatography. []

Q2: What analytical technique proved successful in separating this compound and 4'-Demethylnobiletin?

A3: Supercritical fluid chromatography (SFC) using a chiral packed column successfully separated this compound and 4'-Demethylnobiletin. [] This technique exploits the subtle differences in the chiral properties of these isomers, allowing for their effective separation and identification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.